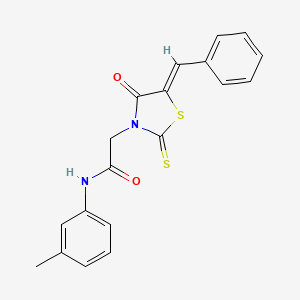
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C19H16N2O2S2 and its molecular weight is 368.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a thiazolidinone core, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
- Molecular Formula : C₁₂H₉N₃O₃S₂
- Molecular Weight : 279.33 g/mol
- CAS Number : 1151944-57-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazolidinone structure can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The benzylidene moiety may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
1. Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including resistant strains of Staphylococcus aureus. Specific derivatives demonstrated up to 37% inhibition in biofilm development at concentrations of 512 µg/mL .
2. Urease Inhibition
Urease inhibitors are crucial in treating conditions like urease-related infections. Studies have shown that thiazolidinone derivatives exhibit potent urease inhibition with IC₅₀ values ranging from 1.47 to 9.27 µM, significantly lower than standard inhibitors like hydroxyurea (IC₅₀ = 100 µM) . This suggests that this compound could be a promising candidate for further development.
3. Anti-Melanogenic Activity
The compound has also been evaluated for its anti-melanogenic effects. In cell-based assays using B16F10 cells, certain analogs exhibited potent inhibition of melanin production, attributed to their ability to inhibit mushroom tyrosinase activity. The IC₅₀ values for these analogs were significantly lower than that of kojic acid, a well-known tyrosinase inhibitor .
Case Study 1: Urease Inhibition
In a study assessing the urease inhibitory potential of various thiazolidinone derivatives, the compound was found to demonstrate significant binding affinity to the enzyme's active site. Molecular docking studies revealed strong hydrophobic interactions and hydrogen bonding capabilities, supporting its role as an effective urease inhibitor .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazolidinone derivatives against S. aureus. The results highlighted that certain derivatives, including those related to this compound, demonstrated substantial antimicrobial activity with minimal cytotoxicity in vitro .
Data Table: Biological Activity Summary
Eigenschaften
IUPAC Name |
2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c1-13-6-5-9-15(10-13)20-17(22)12-21-18(23)16(25-19(21)24)11-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,22)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHYVFIKSJOIRR-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














